molecular formula C10H11IO B3136169 1-(Cyclopropylmethoxy)-4-iodobenzene CAS No. 411229-57-7

1-(Cyclopropylmethoxy)-4-iodobenzene

Cat. No. B3136169
Key on ui cas rn: 411229-57-7
M. Wt: 274.1 g/mol
InChI Key: DWCTVGYGXSIFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501804B2

Procedure details

To a solution of 1-(cyclopropylmethoxy)-4-iodobenzene (2.49 g, 9.09 mmol) and copper(I) iodide (86.6 mg, 0.455 mmol) in a mixed solvent of THF-triethylamine (8 mL-2 mL) was added bis(triphenylphosphine)palladium(II) chloride (319 mg, 0.455 mmol), and the mixture was deaerated. Trimethylsilylacetylene (1.54 mL, 10.9 mmol) was added dropwise thereto, and the mixture was stirred under a nitrogen atmosphere for 30 min. The reaction mixture was diluted with ethyl acetate, and the mixture was washed with water and saturated brine, and dried over anhydrous sodium sulfate. The solution was purified by basic silica gel column chromatography (ethyl acetate), and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=9:1) to give the title compound (1.52 g, yield 69%) as an oil.
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
THF triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
86.6 mg
Type
catalyst
Reaction Step One
Quantity
319 mg
Type
catalyst
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][C:9](I)=[CH:8][CH:7]=2)[CH2:3][CH2:2]1.C1COCC1.C(N(CC)CC)C.[CH3:25][Si:26]([C:29]#[CH:30])([CH3:28])[CH3:27]>C(OCC)(=O)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][C:9]([C:30]#[C:29][Si:26]([CH3:28])([CH3:27])[CH3:25])=[CH:8][CH:7]=2)[CH2:3][CH2:2]1 |f:1.2,^1:41,60|

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
C1(CC1)COC1=CC=C(C=C1)I
Name
THF triethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1.C(C)N(CC)CC
Name
copper(I) iodide
Quantity
86.6 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
319 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
1.54 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under a nitrogen atmosphere for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solution was purified by basic silica gel column chromatography (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)COC1=CC=C(C=C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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